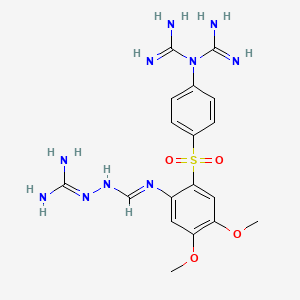
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, imino, and sulfonyl groups. The presence of these groups contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- can be compared with other similar compounds, such as:
Phenformin: A biguanide compound used in the treatment of diabetes.
Metformin: Another biguanide compound widely used as an antidiabetic medication.
Buformin: A biguanide compound with similar antidiabetic properties.
The uniqueness of imidodicarbonimidic diamide, N-(4-((2-((((aminoiminomethyl)amino)iminomethyl)amino)-4,5-dimethoxyphenyl)sulfonyl)phenyl)- lies in its specific structure and the presence of multiple functional groups, which contribute to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
109351-14-6 |
|---|---|
Molekularformel |
C18H24N10O4S |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
N-(diaminomethylideneamino)-N'-[2-[4-(dicarbamimidoylamino)phenyl]sulfonyl-4,5-dimethoxyphenyl]methanimidamide |
InChI |
InChI=1S/C18H24N10O4S/c1-31-13-7-12(25-9-26-27-16(19)20)15(8-14(13)32-2)33(29,30)11-5-3-10(4-6-11)28(17(21)22)18(23)24/h3-9H,1-2H3,(H3,21,22)(H3,23,24)(H,25,26)(H4,19,20,27) |
InChI-Schlüssel |
ZKFVGIIUXDGNAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N=CNN=C(N)N)S(=O)(=O)C2=CC=C(C=C2)N(C(=N)N)C(=N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


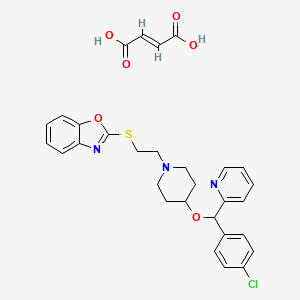
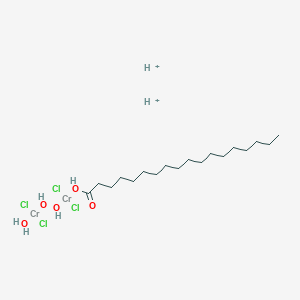
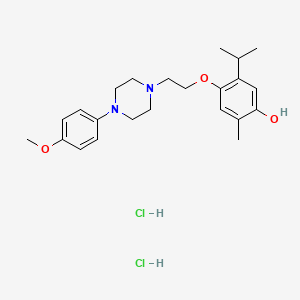

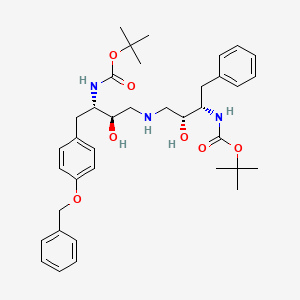
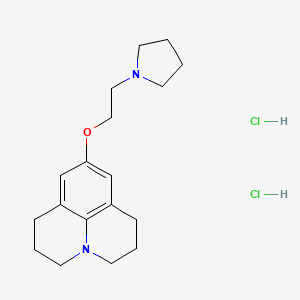
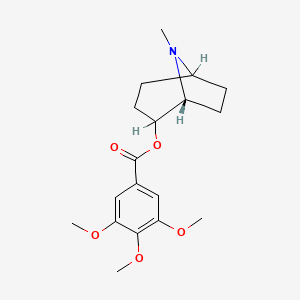
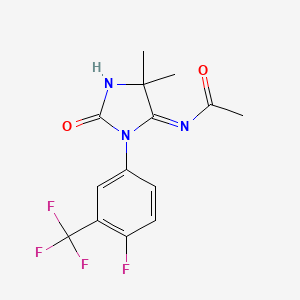
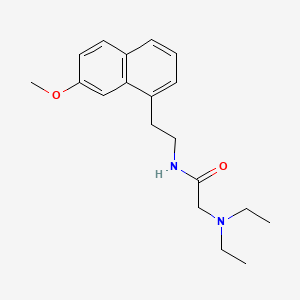
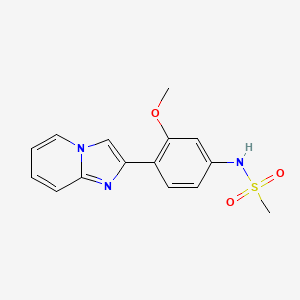
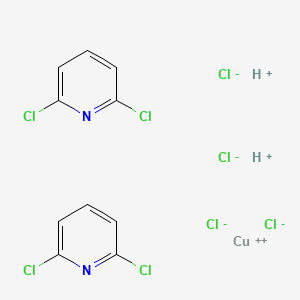
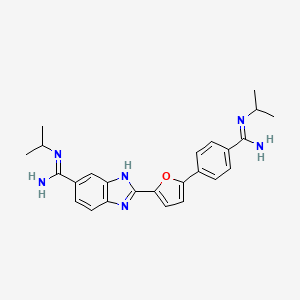
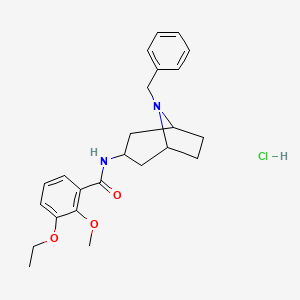
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
